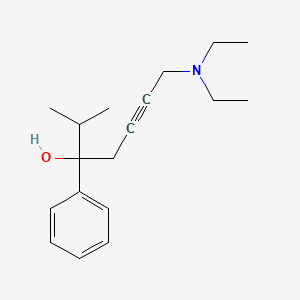![molecular formula C19H23N5O B13367490 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and an acetamide group linked to a phenyl ring, which is further substituted with an isopropyl group and a triazole ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the pyrrole ring. The dimethyl-substituted pyrrole can be synthesized through the reaction of 2,5-hexanedione with ammonia. The resulting pyrrole is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenyl ring with the triazole and isopropyl substituents can be synthesized separately through a series of reactions involving nitration, reduction, and cyclization. Finally, the two fragments are coupled together under suitable conditions to form the target compound.
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
化学反応の分析
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its structural features suggest potential pharmacological activity, which could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
類似化合物との比較
Similar compounds to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide include:
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid: This compound features a pyrrole ring similar to the target compound but with an indole substituent instead of the triazole and phenyl groups.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the phenyl ring, with similar dimethyl substitution on the pyrrole ring.
[(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane (difluoroborane): This compound features a difluoroborane group and a different substitution pattern on the pyrrole ring.
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide lies in its combination of a pyrrole ring with a triazole-substituted phenyl ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H23N5O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23N5O/c1-12(2)18-21-19(23-22-18)15-6-5-7-16(10-15)20-17(25)11-24-13(3)8-9-14(24)4/h5-10,12H,11H2,1-4H3,(H,20,25)(H,21,22,23) |
InChIキー |
PFCVECLBQNNZTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)



![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
